molecular formula C25H19BrO8 B11638047 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No.: B11638047
M. Wt: 527.3 g/mol
InChI Key: HUPDHADCVHTTAW-UHFFFAOYSA-N
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Description

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenoxy group, a chromenone core, and a trimethoxybenzoate moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction, where a bromophenol reacts with the chromenone intermediate.

    Attachment of the Trimethoxybenzoate Moiety: The final step involves esterification, where the chromenone derivative reacts with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone core can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the chromenone core can lead to the formation of chromanol derivatives.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound is studied for its potential pharmacological activities. It may exhibit anti-inflammatory, antioxidant, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications. Studies may investigate its efficacy in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The chromenone core may interact with enzymes or receptors, modulating their activity. The bromophenoxy and trimethoxybenzoate groups could enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate
  • 3-(2-fluorophenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate
  • 3-(2-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate

Uniqueness

Compared to similar compounds, 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 3,4,5-trimethoxybenzoate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom may enhance the compound’s ability to participate in halogen bonding, potentially increasing its efficacy in biological systems.

Properties

Molecular Formula

C25H19BrO8

Molecular Weight

527.3 g/mol

IUPAC Name

[3-(2-bromophenoxy)-4-oxochromen-7-yl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C25H19BrO8/c1-29-20-10-14(11-21(30-2)24(20)31-3)25(28)33-15-8-9-16-19(12-15)32-13-22(23(16)27)34-18-7-5-4-6-17(18)26/h4-13H,1-3H3

InChI Key

HUPDHADCVHTTAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Br

Origin of Product

United States

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